3-isobutyl-3H-spiro[isobenzofuran-1,4'-piperidine]
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Overview
Description
3-isobutyl-3H-spiro[isobenzofuran-1,4’-piperidine] is a chemical compound with the molecular formula C16H23NO and a molecular weight of 245.36 g/mol . This compound features a spiro structure, which is characterized by a unique arrangement where two rings are connected through a single atom. The isobutyl group attached to the spiro center adds to its distinct chemical properties.
Preparation Methods
The synthesis of 3-isobutyl-3H-spiro[isobenzofuran-1,4’-piperidine] involves several steps. One common synthetic route includes the reaction of isobenzofuran with piperidine under specific conditions to form the spiro compound. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-isobutyl-3H-spiro[isobenzofuran-1,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
3-isobutyl-3H-spiro[isobenzofuran-1,4’-piperidine] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-isobutyl-3H-spiro[isobenzofuran-1,4’-piperidine] involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-isobutyl-3H-spiro[isobenzofuran-1,4’-piperidine] can be compared with other spiro compounds such as:
3-(p-Tolyl)spiro[isobenzofuran-1(3H),4’-piperidine]: This compound has a similar spiro structure but with a p-tolyl group instead of an isobutyl group.
3H-Spiro[2-benzofuran-1,4’-piperidine]: Another related compound with a different substituent on the spiro center.
The uniqueness of 3-isobutyl-3H-spiro[isobenzofuran-1,4’-piperidine] lies in its specific substituents and the resulting chemical and biological properties.
Properties
Molecular Formula |
C16H23NO |
---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
1-(2-methylpropyl)spiro[1H-2-benzofuran-3,4'-piperidine] |
InChI |
InChI=1S/C16H23NO/c1-12(2)11-15-13-5-3-4-6-14(13)16(18-15)7-9-17-10-8-16/h3-6,12,15,17H,7-11H2,1-2H3 |
InChI Key |
DFZRCELKXNNLGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C2=CC=CC=C2C3(O1)CCNCC3 |
Origin of Product |
United States |
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